(R)-Glycidyl butyrate

Beschreibung

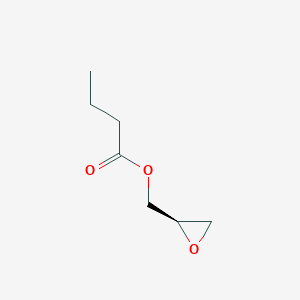

(R)-Glycidyl butyrate (CAS: 60456-26-0) is a chiral epoxide ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It is a colorless liquid with a boiling point of 90°C at 19 mmHg and a logP value of 1.118, indicating moderate lipophilicity . The compound is highly sensitive to humidity and insoluble in water, necessitating careful storage and handling .

Eigenschaften

IUPAC Name |

[(2R)-oxiran-2-yl]methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNSNVGRSIOCEU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975863 | |

| Record name | (Oxiran-2-yl)methyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60456-26-0 | |

| Record name | (R)-Glycidyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60456-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, (2R)-2-oxiranylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chemical Synthesis from (S)-Oxiranemethanol and Butyric Anhydride

The most widely documented method involves the esterification of (S)-oxiranemethanol (epichlorohydrin derivative) with butyric anhydride under mild conditions. As detailed in ChemicalBook , this two-step process begins with the nucleophilic substitution of (S)-3-chloro-1,2-propanediol in dichloromethane using potassium phosphate tribasic (K₃PO₄) as a base. Refluxing at elevated temperatures (60–80°C) for 3 hours generates the intermediate (S)-3-chloro-2-hydroxypropyl butyrate. Subsequent acylation employs triethylamine (TEA) and 4-(dimethylamino)pyridine (DMAP) to catalyze the reaction with butyric anhydride at 0–20°C, yielding this compound with 98.1–99.5% enantiomeric excess (ee) and 92.7% chemical purity after fractional distillation .

Key optimization factors include:

-

Base selection : Potassium phosphate tribasic outperforms potassium carbonate (K₂CO₃), reducing reaction time from 25 hours to 3 hours while maintaining ee >99% .

-

Catalyst loading : DMAP at 0.5–1 mol% accelerates acylation without racemization.

-

Workup protocol : Sequential washes with 5% K₂CO₃, 1N HCl, and water remove unreacted reagents, ensuring high purity .

Table 1: Reaction Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–20°C | |

| Reaction Time | 1 hour | |

| Yield | 92.7% | |

| Enantiomeric Excess (ee) | 99.5% | |

| Purity | 99.4% |

Chromium-Catalyzed Intramolecular Cyclization

Patent CN101723920B discloses a chromium(III)-mediated cyclization route starting from (S)-epichlorohydrin and n-butyric acid. In this method, (S)-epichlorohydrin reacts with n-butyric acid (1:1–4 molar ratio) at 60–80°C for 24–48 hours in the presence of chromium(III) chloride (CrCl₃). The catalyst facilitates the formation of (S)-3-chloro-2-hydroxypropyl butyrate, which undergoes base-induced cyclization with potassium carbonate (K₂CO₃) in acetone. Refluxing for 10–12 hours followed by solvent evaporation and distillation yields this compound with >99% ee and 95% yield .

Critical considerations include:

-

Catalyst efficiency : CrCl₃ provides superior regioselectivity compared to other transition metals, minimizing byproducts.

-

Solvent choice : Acetone enhances cyclization kinetics by stabilizing the transition state.

-

Temperature control : Maintaining 60–80°C during the initial step prevents epoxide ring-opening side reactions .

Table 2: Chromium-Catalyzed Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CrCl₃ | |

| Reaction Temperature | 60–80°C | |

| Cyclization Time | 10–12 hours | |

| Final Yield | 95% | |

| ee | >99% |

Enzymatic Resolution of Racemic Glycidyl Butyrate

Enantioselective hydrolysis using lipases offers a biocatalytic route to this compound from racemic mixtures. As described in EP0333142A2 , pig pancreatic lipase or Mucor miehei lipase selectively hydrolyzes the (S)-enantiomer in a two-phase system (aqueous/organic). The process operates at 0–10°C and pH 5.8–6.5, with sodium oleate added to enhance enzyme stability. Hydrolysis proceeds until 50–70% conversion, after which the unreacted (R)-enantiomer is extracted with dichloromethane, achieving >98% ee and 45–50% isolated yield .

Advantages of this method:

-

Sustainability : Avoids harsh reagents and high temperatures.

-

Scalability : Compatible with continuous pH-stat systems for industrial production.

-

Cost-effectiveness : Crude enzyme preparations reduce expenses .

Table 3: Enzymatic Hydrolysis Conditions

Comparative Analysis of Preparation Methods

Chemical Synthesis excels in yield and purity but requires chiral starting materials, increasing costs. Chromium-Catalyzed Cyclization offers high regioselectivity but involves prolonged reaction times. Enzymatic Resolution is eco-friendly but yields lower quantities, necessitating racemization recycling for industrial use.

Analyse Chemischer Reaktionen

Types of Reactions

®-Glycidyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Water and lipase enzyme.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

Hydrolysis: (S)-(-)-Glycidol.

Substitution: Various substituted glycidyl butyrate derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-Glycidyl butyrate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of ®-Glycidyl butyrate primarily involves its reactivity as an epoxide ester. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows ®-Glycidyl butyrate to participate in various chemical reactions, including hydrolysis and substitution. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or catalysts used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Enantiomeric Form: (S)-Glycidyl Butyrate

Comparison with Other Glycidyl Esters

Key Observations :

- Chain Length Impact : Longer alkyl chains (e.g., palmitate, stearate) increase hydrophobicity and thermal stability, shifting applications from pharmaceuticals to industrial materials .

- Reactivity : Shorter chains (e.g., butyrate) exhibit higher reactivity in ring-opening reactions, advantageous in drug synthesis .

Comparison with Glycidyl Ethers

Functional Differences :

- Ethers vs. Esters : Glycidyl ethers lack ester’s hydrolytic susceptibility, making them preferable in moisture-rich environments .

- Synthetic Flexibility : Ethers are synthesized via epichlorohydrin reactions, while esters rely on enzymatic or chemical acylations .

Analytical and Industrial Considerations

Enantiomeric Purity Assurance

Biologische Aktivität

(R)-Glycidyl butyrate (RGB) is a chiral compound that has garnered attention in pharmaceutical and chemical synthesis due to its biological activity and utility as an intermediate in drug development. This article explores the biological activity of RGB, its synthesis, and its applications, particularly in relation to the antibiotic Linezolid.

Overview of this compound

This compound is an optically active epoxide that serves as a key building block in the synthesis of various biologically active compounds. Its structure includes a glycidyl group attached to a butyrate moiety, which contributes to its reactivity and utility in asymmetric synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Enzymatic Hydrolysis : This method utilizes enzymes to selectively hydrolyze racemic glycidyl butyrate, yielding the (R) enantiomer with high optical purity. The process is environmentally friendly and efficient, often resulting in yields exceeding 80% with optical purities greater than 95% .

- Kinetic Resolution : The hydrolytic kinetic resolution of racemic glycidyl butyrate or epichlorohydrin is another approach. Recent studies have shown that using chromium salts as catalysts can enhance the yield and optical purity of RGB .

- Chiral HPLC Method : High-performance liquid chromatography (HPLC) has been developed for the effective separation and quantification of RGB from its racemic mixture, ensuring quality control in pharmaceutical applications .

This compound acts as an important precursor in the synthesis of oxazolidinones, particularly Linezolid, which is used to treat multi-drug resistant infections. The mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes .

Antimicrobial Properties

Research indicates that RGB exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its derivatives have been shown to possess broad-spectrum activity against various pathogens, including those resistant to conventional treatments .

Case Studies

- Linezolid Development : A significant application of this compound is its role in the synthesis of Linezolid. Studies have demonstrated that controlling the content of RGB during production directly affects the efficacy and safety profile of the final drug product .

- Stereoselectivity in Synthesis : A study highlighted the importance of stereoselectivity in synthesizing RGB from racemic precursors. The use of specific catalysts resulted in improved yields and optical purity, showcasing how synthetic methods can influence biological outcomes .

Table 1: Synthesis Methods for this compound

| Method | Yield (%) | Optical Purity (%) | Key Features |

|---|---|---|---|

| Enzymatic Hydrolysis | >80 | >95 | Environmentally friendly, high specificity |

| Kinetic Resolution | 38.5 | 99 | Utilizes chromium salts for enhanced performance |

| Chiral HPLC Method | N/A | N/A | Effective for quality control |

Table 2: Biological Activity of this compound Derivatives

| Compound | Target Pathogen | Activity |

|---|---|---|

| Linezolid | Staphylococcus aureus | Effective |

| (R)-glycidyl derivative | Multi-drug resistant strains | Broad-spectrum activity |

Q & A

Q. What are the key physical and chemical properties of (R)-Glycidyl butyrate relevant to experimental design?

this compound (CAS 60456-26-0) is a chiral epoxide with molecular formula C₇H₁₂O₃ and molecular weight 144.17 g/mol. Key properties include:

- Boiling point : 192.6°C (at atmospheric pressure) or 90°C at 19 mmHg .

- Optical rotation : [α] = -30° to -32° (neat), critical for chiral resolution studies .

- Density : 1.032–1.035 g/mL at 20°C .

- Solubility : Insoluble in water, favoring organic solvents like dichloroethane or ethers in synthesis . These properties guide solvent selection, reaction conditions, and purification methods.

Q. How is this compound synthesized, and what are the critical parameters for high yield?

A common method involves ring-closing (S)-3-chloro-1,2-propanediol 1-(n-butyrate) with potassium tert-butoxide in 1,2-dichloroethane at 0°C for 1 hour, yielding 72% product . Key parameters:

Q. What safety precautions are essential when handling this compound?

The compound is classified as harmful (Xn) with acute toxicity (H302) and irritant properties (H315, H319, H335). Key precautions:

- Ventilation : Use fume hoods to avoid inhalation.

- PPE : Gloves and goggles are mandatory due to skin/eye irritation risks .

- First aid : Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can enzymatic resolution optimize enantiomeric purity of this compound?

Lipases (e.g., from Candida antarctica) selectively hydrolyze the undesired (S)-enantiomer of racemic glycidyl butyrate. Critical factors:

- Reaction progression : Running the reaction beyond 50% conversion ensures >99% enantiomeric excess (ee) of (R)-isomer .

- Ester chain length : Longer ester chains (e.g., butyrate vs. acetate) enhance enzyme specificity and reaction efficiency .

- Scale-up : Multi-ton scale resolutions are feasible with immobilized lipases .

Q. What role does this compound play in synthesizing bioactive molecules like oxazolidinones?

It serves as a chiral building block in synthesizing 3-aryl-2-oxazolidinones, a class of antibacterial agents (e.g., linezolid analogs). Methodology:

Q. How can high-throughput assays evaluate enantioselectivity in lipase-catalyzed resolutions of glycidyl esters?

pH-based assays using indicators (e.g., phenol red) track hydrolysis kinetics. Steps include:

Q. What analytical techniques resolve contradictions in reported optical rotation values for this compound?

Discrepancies in [α] values (e.g., -30° vs. -31°) arise from solvent purity or measurement protocols. Solutions:

- Standardization : Use neat samples or consistent solvent systems (e.g., dichloromethane).

- Cross-validation : Compare polarimetry with chiral HPLC or NMR using chiral shift reagents .

Methodological Insights

Designing experiments to study epoxide stability under varying pH conditions

- Buffer systems : Test stability in acidic (pH 3–6) and basic (pH 8–11) buffers.

- Kinetic analysis : Monitor epoxide ring-opening via HPLC or NMR.

- Degradation products : Identify byproducts (e.g., diols) to infer hydrolysis pathways .

Strategies for scaling up enantioselective synthesis without compromising chiral purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.